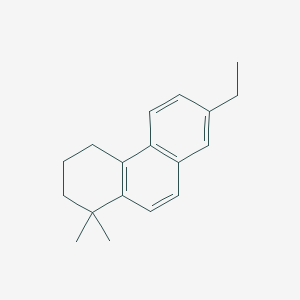
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, characterized by the presence of an ethyl group at the 7th position and two methyl groups at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method is the alkylation of phenanthrene derivatives. The process may involve:
Friedel-Crafts Alkylation: Using ethyl chloride and aluminum chloride (AlCl3) to introduce the ethyl group.
Methylation: Introduction of methyl groups using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction efficiency and scalability.
化学反应分析
Types of Reactions
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation.
Major Products
Oxidation: Formation of phenanthrenequinone or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and enzymes. This can lead to various biological effects, including anti-inflammatory, antioxidant, or anticancer activities.
相似化合物的比较
Similar Compounds
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Similar structure with isopropyl and trimethyl groups.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a naphthalene core.
Uniqueness
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
84744-09-2 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
7-ethyl-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-4-13-7-9-15-14(12-13)8-10-17-16(15)6-5-11-18(17,2)3/h7-10,12H,4-6,11H2,1-3H3 |
InChI 键 |
QBHYTIGFRTYBBG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


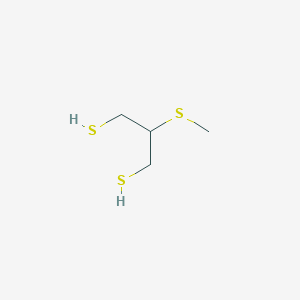
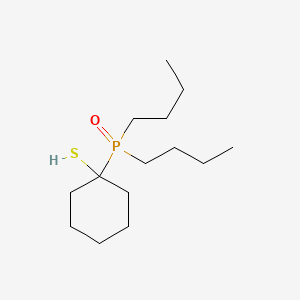
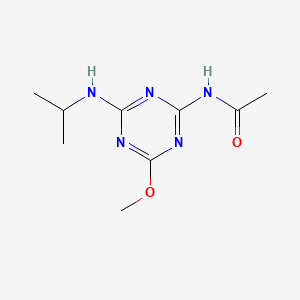
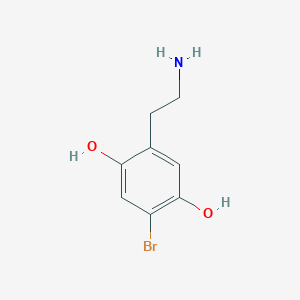
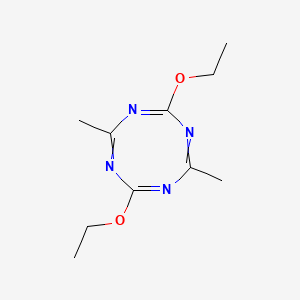
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)


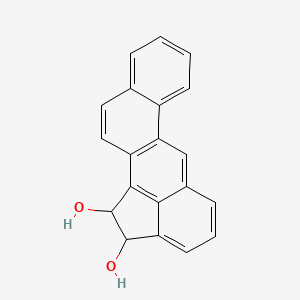
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
